

RP-HPLC method development for Nilotinib hydrochloride dihydrate analysis.

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Compound of Interest

Compound Name: *Nilotinib hydrochloride dihydrate*

CAS No.: 923289-71-8

Cat. No.: B12762665

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Application Note:

A Stability-Indicating RP-HPLC Method for the Analysis of Nilotinib Hydrochloride Dihydrate

Introduction

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [1] Ensuring the purity and stability of the active pharmaceutical ingredient (API), **Nilotinib hydrochloride dihydrate**, is critical for its safety and efficacy. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Nilotinib hydrochloride dihydrate** in bulk drug substance and pharmaceutical formulations. The method is designed to separate Nilotinib from its potential degradation products and process-related impurities.

Physicochemical Properties of **Nilotinib Hydrochloride Dihydrate**

A thorough understanding of the physicochemical properties of **Nilotinib hydrochloride dihydrate** is essential for the development of a robust analytical method.

Property	Value
Molecular Formula	C ₂₈ H ₂₂ F ₃ N ₇ O·HCl·2H ₂ O
Molecular Weight	602.02 g/mol [2]
pKa	pKa1: 2.1, pKa2: 5.4[3][4]
Solubility	pH-dependent; practically insoluble in buffer solutions with pH 4.5 and higher.[3][4] Soluble in DMSO.[5]
UV λmax	Approximately 260 nm[1]

Forced Degradation Studies

Forced degradation studies are crucial for developing a stability-indicating method. Nilotinib has been shown to degrade under various stress conditions.

Stress Condition	Degradation Products
Acid Hydrolysis	Degradation observed.[6][7][8]
Base Hydrolysis	Degradation observed.[6][7][8]
Oxidation	Degradation observed.[6][7][8]
Thermal	Stable.[6][7][8]
Photolytic	Stable.[6][7][8]

Experimental Protocol

1. Materials and Reagents

- **Nilotinib hydrochloride dihydrate** reference standard
- HPLC grade acetonitrile

- HPLC grade methanol
- Potassium dihydrogen phosphate (KH_2PO_4)
- Orthophosphoric acid
- High-purity water

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid)
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 $^\circ\text{C}$
Detection Wavelength	260 nm ^[1]
Injection Volume	10 μL
Diluent	Methanol and Water (1:1 v/v) ^[9]

3. Preparation of Solutions

- Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH_2PO_4 in 1000 mL of high-purity water. Adjust the pH to 3.5 with diluted orthophosphoric acid.

- Standard Stock Solution (1000 $\mu\text{g}/\text{mL}$): Accurately weigh and dissolve approximately 25 mg of **Nilotinib hydrochloride dihydrate** reference standard in 25 mL of diluent.
- Standard Solution (100 $\mu\text{g}/\text{mL}$): Dilute 5 mL of the standard stock solution to 50 mL with the diluent.
- Sample Solution (100 $\mu\text{g}/\text{mL}$): For bulk drug, prepare as per the standard solution. For formulations, weigh and finely powder a representative sample. Dissolve an amount of powder equivalent to 25 mg of Nilotinib in 25 mL of diluent, sonicate for 15 minutes, and dilute to a final concentration of 100 $\mu\text{g}/\text{mL}$ with the diluent. Filter the solution through a 0.45 μm syringe filter before injection.

4. Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation Parameter	Acceptance Criteria
System Suitability	Tailing factor ≤ 2.0 , Theoretical plates > 2000
Specificity	The peak for Nilotinib should be pure and well-resolved from any degradation products or impurities.
Linearity	Correlation coefficient (r^2) ≥ 0.999 over the concentration range.
Accuracy	% Recovery should be within 98.0% to 102.0%.
Precision	% RSD for replicate injections should be $\leq 2.0\%$.
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase, column temperature, and flow rate.

Data Presentation

The following tables summarize the expected data from the method validation.

System Suitability

Parameter	Result	Acceptance Criteria
Retention Time (min)	~ 10.5	-
Tailing Factor	1.2	≤ 2.0
Theoretical Plates	> 5000	> 2000

Linearity

Concentration (µg/mL)	Peak Area
25	Value
50	Value
75	Value
100	Value
125	Value
150	Value
Correlation Coefficient (r ²)	≥ 0.999

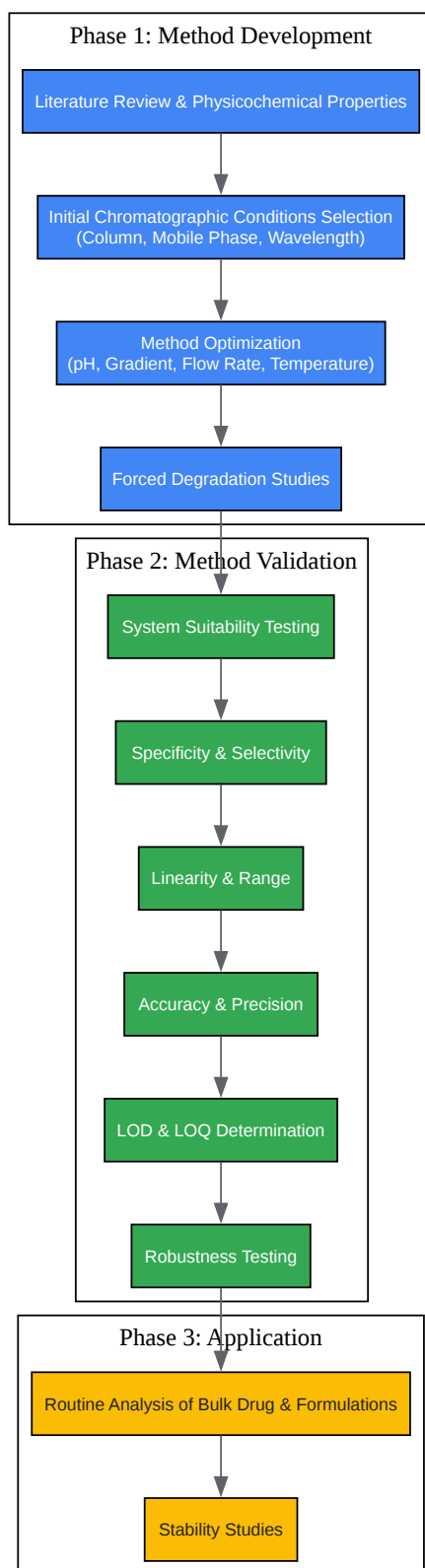
Accuracy (% Recovery)

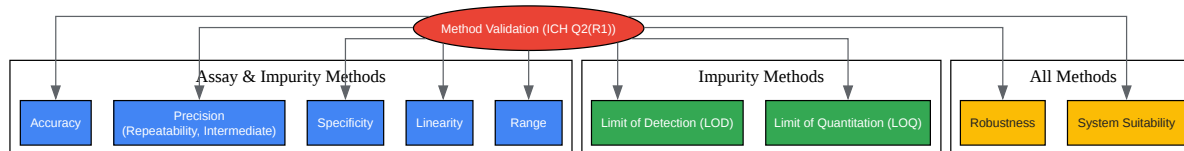
Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery
80%	80	Value	Value
100%	100	Value	Value
120%	120	Value	Value
Mean % Recovery	98.0 - 102.0		

Precision (% RSD)

Injection	Peak Area
1	Value
2	Value
3	Value
4	Value
5	Value
6	Value
Mean	Value
Standard Deviation	Value
% RSD	≤ 2.0%

Visualizations





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- To cite this document: BenchChem. [RP-HPLC method development for Nilotinib hydrochloride dihydrate analysis.]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12762665/docs#rp-hplc-method-development-for-nilotinib-hydrochloride-dihydrate-analysis>]

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